molecular formula C6H10N4O B13321695 2-Amino-3-(1H-imidazol-1-YL)propanamide

2-Amino-3-(1H-imidazol-1-YL)propanamide

Cat. No.: B13321695
M. Wt: 154.17 g/mol
InChI Key: HCFAIXNVHJVURV-UHFFFAOYSA-N
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Description

2-Amino-3-(1H-imidazol-1-YL)propanamide is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

The synthesis of 2-Amino-3-(1H-imidazol-1-YL)propanamide typically involves the reaction of imidazole derivatives with appropriate amine precursors. One common synthetic route includes the reaction of imidazole with 3-bromopropionamide under basic conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

2-Amino-3-(1H-imidazol-1-YL)propanamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-Amino-3-(1H-imidazol-1-YL)propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(1H-imidazol-1-YL)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can modulate receptor functions by binding to specific sites, altering signal transduction pathways .

Comparison with Similar Compounds

2-Amino-3-(1H-imidazol-1-YL)propanamide can be compared with other imidazole derivatives, such as:

    Histidine: An essential amino acid with an imidazole side chain, involved in protein synthesis and enzyme function.

    Metronidazole: An antimicrobial agent used to treat infections caused by anaerobic bacteria and protozoa.

    Clotrimazole: An antifungal medication used to treat various fungal infections.

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications in different fields .

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

2-amino-3-imidazol-1-ylpropanamide

InChI

InChI=1S/C6H10N4O/c7-5(6(8)11)3-10-2-1-9-4-10/h1-2,4-5H,3,7H2,(H2,8,11)

InChI Key

HCFAIXNVHJVURV-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=N1)CC(C(=O)N)N

Origin of Product

United States

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